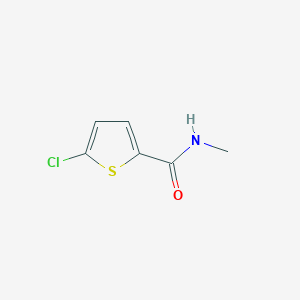

5-chloro-N-methylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-methylthiophene-2-carboxamide: is a chemical compound with the molecular formula C6H6ClNOS and a molecular weight of 175.64 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a carboxamide group at the 2-position of the thiophene ring .

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with methylamine under appropriate conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for 5-chloro-N-methylthiophene-2-carboxamide are not extensively documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that its mechanism may involve disrupting microbial cell walls or inhibiting essential enzymes for bacterial survival. In vitro studies have shown that 5-chloro-N-methylthiophene-2-carboxamide can effectively reduce bacterial growth, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. Research findings indicate that treatment with this compound leads to a reduction in pro-inflammatory cytokines in cell culture models, highlighting its potential utility in treating inflammatory diseases .

Pharmacological Mechanism

The pharmacological action of this compound is attributed to its ability to inhibit key enzymes involved in microbial metabolism or inflammatory processes. This compound may act by disrupting the integrity of bacterial cell membranes, leading to cell lysis .

Materials Science Applications

Electronic Properties

In materials science, this compound is studied for its electronic properties and potential use in organic semiconductors and conductive polymers. The presence of the thiophene ring contributes to its unique electronic characteristics, which are essential for applications in organic electronics .

Conductive Polymers

The compound's electron-withdrawing chlorine atom enhances its conductivity and stability, making it suitable for incorporation into conductive polymer matrices. Its ability to form stable films can be exploited in various electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| In vitro antibacterial study | Evaluated against various bacterial strains | Significant antibacterial effects observed against both Gram-positive and Gram-negative bacteria |

| Anti-inflammatory assay | Tested on cell cultures | Reduction in pro-inflammatory cytokines noted after treatment |

| Electronic property assessment | Analyzed for use in conductive polymers | Enhanced conductivity and stability reported due to thiophene structure |

作用機序

類似化合物との比較

- 5-chloro-2-thiophenecarboxylic acid

- 5-chloro-N-phenylthiophene-2-carboxamide

- 5-chloro-N-ethylthiophene-2-carboxamide

Comparison: 5-chloro-N-methylthiophene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

生物活性

5-Chloro-N-methylthiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and thrombosis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a chlorine atom and a carboxamide group. This structure contributes to its biological activity, particularly in inhibiting specific pathways involved in cancer progression and thrombus formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity .

Key Findings:

- Cell Viability Assays : In vitro studies showed that the compound exhibited GI50 values ranging from 29 nM to 78 nM , indicating potent antiproliferative effects against multiple cancer types. For instance, one study reported that derivatives of this compound had cell viability levels greater than 87% at concentrations of 50 µM , suggesting low cytotoxicity while maintaining efficacy against cancer cells .

- Mechanism of Action : The compound was identified as a potent inhibitor of mutant EGFR/BRAF pathways, which are critical targets in various cancers. It was particularly effective against non-small cell lung cancer (NSCLC) cell lines, with IC50 values for EGFR T790M inhibition reported as low as 0.094 µM .

Antithrombotic Activity

In addition to its anticancer properties, this compound has shown promise as an antithrombotic agent .

Research Insights:

- Selectivity for FXa : The compound demonstrated more than 10,000-fold selectivity for Factor Xa (FXa) over other serine proteases such as thrombin and trypsin, indicating its potential as a safe anticoagulant .

- In Vivo Efficacy : In animal models, the compound exhibited significant antithrombotic effects with an effective dose (ED50) of approximately 5.0 mg/kg , showcasing its therapeutic potential in preventing thromboembolic disorders .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have indicated:

- Oral Bioavailability : The compound displayed moderate to high oral bioavailability ranging from 60% to 86% , making it suitable for oral administration .

- Clearance Rates : Low clearance rates in preclinical studies suggest that the compound maintains effective concentrations in circulation over extended periods .

Comparative Biological Activity

The following table summarizes the biological activities and selectivity profiles of this compound compared to other related compounds:

| Compound | Activity Type | GI50 (nM) | IC50 (µM) | Selectivity for FXa |

|---|---|---|---|---|

| This compound | Anticancer | 29 - 78 | 0.094 | >10,000-fold |

| Other derivatives (e.g., 3a–e) | Anticancer | Varies | Varies | N/A |

| Compound 5 (related structure) | Antithrombotic | N/A | N/A | High |

特性

IUPAC Name |

5-chloro-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUAGEONOOXRBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。